Product packaging for 3-(Chloromethyl)-5-iodobenzonitrile(Cat. No.:)

3-(Chloromethyl)-5-iodobenzonitrile

Cat. No.: B13661215
M. Wt: 277.49 g/mol
InChI Key: DQSKDXZRYRDJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-5-iodobenzonitrile (CAS 139356-93-9) is an iodinated benzonitrile derivative of high interest in chemical synthesis and pharmaceutical research . With the molecular formula C₈H₅ClIN and a molecular weight of 277.49 g/mol, this compound features two highly reactive functional groups: an aryl iodide and a chloromethyl group on the same aromatic ring . This unique structure makes it a valuable bifunctional synthetic intermediate. The aryl iodide moiety is prone to cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the introduction of complex carbon-based substituents. Simultaneously, the chloromethyl group offers a handle for further functionalization, including nucleophilic substitution to form ethers or amines, or oxidation to the corresponding aldehyde . This reactivity profile allows researchers to efficiently construct diverse molecular architectures from a single, versatile scaffold. Its primary application is as a key building block in the synthesis of potential active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. The benzonitrile group can contribute to the molecule's planarity and binding affinity in target interactions. This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClIN B13661215 3-(Chloromethyl)-5-iodobenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClIN

Molecular Weight

277.49 g/mol

IUPAC Name

3-(chloromethyl)-5-iodobenzonitrile

InChI

InChI=1S/C8H5ClIN/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2

InChI Key

DQSKDXZRYRDJFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)I)CCl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Chloromethyl 5 Iodobenzonitrile

Reactivity Profile of the Chloromethyl Moiety

The chloromethyl group, a benzylic halide, is primed for a variety of chemical transformations. Its reactivity is largely governed by its ability to undergo nucleophilic substitution and, to a lesser extent, radical reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The carbon atom of the chloromethyl group is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group. These reactions can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism, depending on factors such as the nature of the nucleophile, the solvent, and the reaction conditions.

The structure of 3-(chloromethyl)-5-iodobenzonitrile features a leaving group on a primary carbon. However, it is also a benzylic halide. Benzylic halides are unique in that they can undergo both SN1 and SN2 reactions. youtube.com The SN2 pathway is favored by the primary nature of the carbon, which minimizes steric hindrance for the backside attack of a nucleophile. youtube.com Conversely, the SN1 pathway is facilitated by the potential formation of a resonance-stabilized benzylic carbocation should the chloride leaving group depart first. youtube.comyoutube.com

The choice between the SN1 and SN2 pathways is influenced by the reaction conditions. Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism, while weak nucleophiles and polar protic solvents promote the SN1 pathway. youtube.comlibretexts.org

In intermolecular reactions, the chloromethyl group of this compound reacts with an external nucleophile. These reactions are fundamental for introducing a wide variety of functional groups onto the benzonitrile (B105546) scaffold. For example, reaction with nucleophiles like amines, alkoxides, or thiolates can yield the corresponding substituted products. The specific pathway, SN1 or SN2, will dictate the stereochemical outcome if a chiral nucleophile is used and will be influenced by the strength of the nucleophile. researchgate.net Strong, negatively charged nucleophiles typically favor the concerted SN2 mechanism. libretexts.org

Interactive Table: Factors Influencing SN1 vs. SN2 Reactions for Benzylic Halides

Factor Favors SN1 Favors SN2 Rationale for this compound
Substrate Tertiary > Secondary Methyl > Primary > Secondary As a primary benzylic halide, it can undergo both. Steric hindrance is low, favoring SN2, but a stable carbocation can form, allowing SN1. youtube.com
Nucleophile Weak (e.g., H₂O, ROH) Strong (e.g., CN⁻, OR⁻, OH⁻) The choice of nucleophile is a key determinant for directing the mechanism. youtube.com
Solvent Polar Protic (e.g., water, ethanol) Polar Aprotic (e.g., acetone, DMSO) Protic solvents stabilize the carbocation intermediate (SN1), while aprotic solvents do not hinder the strong nucleophile (SN2). youtube.comlibretexts.org

| Leaving Group | Good leaving group required | Good leaving group required | Chloride is a good leaving group, suitable for both pathways. youtube.com |

The chloromethyl group can also participate in intramolecular reactions, where a nucleophilic center within the same molecule attacks the electrophilic carbon. This process leads to the formation of a new ring, a key strategy in the synthesis of heterocyclic compounds. For these reactions to be effective, a nucleophilic moiety must be suitably positioned elsewhere on the molecule, often introduced through a prior reaction at the iodo position. A common strategy involves a cascade reaction where an initial modification is followed by a base-promoted cyclization that engages the chloromethyl group. nih.gov For instance, a nucleophile could be installed on an adjacent position, which then attacks the chloromethyl group to form a five or six-membered ring.

Radical Reactions of the Chloromethyl Group

While less common than nucleophilic substitutions for benzylic halides, the chloromethyl group can potentially undergo radical reactions. This would typically involve homolytic cleavage of the carbon-chlorine bond, initiated by heat or light, to form a benzylic radical. This radical is resonance-stabilized, similar to the benzylic carbocation. However, specific literature detailing radical-initiated reactions directly on the chloromethyl group of this compound is not prevalent, as ionic pathways are generally more favorable.

Reactivity Profile of the Iodo Moiety

The iodo group attached to the aromatic ring offers a different set of synthetic opportunities, primarily centered around the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed reactions. The carbon-iodine bond is the most reactive among the halogens in these types of transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodine atom on the benzonitrile ring is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This reactivity is a cornerstone of modern organic synthesis, allowing for the precise and efficient construction of complex molecules. Palladium-catalyzed reactions are particularly prominent in this context.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This method is widely used to form new carbon-carbon bonds. The high reactivity of the C-I bond ensures that the reaction proceeds efficiently, often under mild conditions, to create biaryl structures. researchgate.netresearchgate.net For this compound, a Suzuki coupling would typically occur selectively at the iodo position without affecting the chloromethyl group, provided the conditions are carefully controlled.

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and terminal alkynes. researchgate.net It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.net This reaction would allow for the introduction of an alkynyl group at the 5-position of the benzonitrile ring, yielding a 3-(chloromethyl)-5-(alkynyl)benzonitrile derivative. The reaction is highly efficient for aryl iodides. scielo.org.mx

Interactive Table: Common Cross-Coupling Reactions at the Iodo Moiety

Reaction Name Coupling Partner Catalyst System Bond Formed
Suzuki-Miyaura Coupling Aryl/Alkyl Boronic Acid Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) C(aryl)-C(aryl/alkyl) rsc.org
Sonogashira Coupling Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) C(aryl)-C(alkynyl) researchgate.netresearchgate.net
Heck Coupling Alkene Pd catalyst, Base C(aryl)-C(alkenyl)
Buchwald-Hartwig Amination Amine Pd catalyst, Base C(aryl)-N

| Stille Coupling | Organostannane | Pd catalyst | C(aryl)-C(aryl/vinyl) |

The selective reactivity of the iodo group in these cross-coupling reactions allows for the introduction of a wide range of substituents, which can then be used in subsequent transformations, potentially involving the still-intact chloromethyl group for intramolecular cyclization or further intermolecular reactions.

Reactivity Profile of the Benzonitrile Functional Group

The nitrile group (C≡N) is a versatile functional group that significantly influences the electronic properties of the aromatic ring and serves as a key site for chemical modifications.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reaction is often the first step in the conversion of nitriles to other functional groups. The reactivity of the nitrile can be enhanced by protonation or coordination to a Lewis acid, which increases the electrophilicity of the carbon atom. Strong nucleophiles, such as Grignard or organolithium reagents, can add directly to the nitrile to form an intermediate imine anion, which can then be hydrolyzed to a ketone.

The benzonitrile group in this compound can be converted into other important functional groups through well-established chemical transformations.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. In acidic conditions, the reaction typically proceeds to the carboxylic acid, forming 3-(chloromethyl)-5-iodobenzoic acid. In basic conditions, the reaction can often be stopped at the primary amide stage (3-(chloromethyl)-5-iodobenzamide) under controlled conditions, or it can be pushed to the carboxylate salt with more vigorous conditions.

Reduction: The nitrile group can be reduced to a primary amine (containing a benzylamine moiety). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. This provides a route to 3-(aminomethyl)-5-iodobenzyl amine derivatives.

TransformationReagentsProduct Functional Group
Hydrolysis (Acidic) H₃O⁺, heatCarboxylic Acid
Hydrolysis (Basic) NaOH, H₂O, heatCarboxamide or Carboxylate
Reduction LiAlH₄ or H₂/CatalystPrimary Amine

Regioselectivity and Chemoselectivity in Multifunctional this compound Reactions

The presence of both a highly reactive benzylic halide (chloromethyl) and a reactive aryl halide (iodo) on the same aromatic ring presents a fascinating case for studying chemoselectivity. The outcome of a reaction with this compound will largely depend on the reaction conditions and the nature of the reagents employed.

Competitive Reactivity between Halogen and Chloromethyl Groups

The two halogen-containing functional groups in this compound exhibit different modes of reactivity. The chloromethyl group is susceptible to nucleophilic substitution reactions, while the iodo group is a prime candidate for metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions:

In nucleophilic substitution reactions, the chloromethyl group is significantly more reactive than the aryl iodide. The carbon atom of the chloromethyl group is sp³ hybridized and is a primary benzylic halide. This structure is highly favorable for both SN1 and SN2 reaction mechanisms. The SN1 pathway is facilitated by the formation of a resonance-stabilized benzyl carbocation upon departure of the chloride ion. The SN2 pathway is also viable due to the relatively unhindered nature of the primary carbon center.

In contrast, the carbon-iodine bond of the aryl iodide is much less susceptible to nucleophilic attack. The sp² hybridization of the aromatic carbon and the delocalization of electron density within the benzene (B151609) ring give the C-I bond partial double-bond character, making it stronger and harder to break. Furthermore, the electron-rich pi system of the benzene ring repels incoming nucleophiles, hindering the backside attack required for an SN2 reaction. An SN1 reaction at the aryl carbon is also highly unfavorable due to the instability of the resulting aryl cation.

Therefore, when this compound is treated with a nucleophile, the reaction is expected to occur selectively at the chloromethyl position, leaving the iodo group intact.

Table 1: Comparison of Reactivity in Nucleophilic Substitution

Functional GroupCarbon HybridizationReaction MechanismRelative Reactivity
Chloromethylsp³SN1 and SN2High
Iodosp²UnfavoredLow

Metal-Catalyzed Cross-Coupling Reactions:

In the realm of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings, the aryl iodide is the more reactive site. The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl > F) in the crucial oxidative addition step to the metal catalyst (commonly palladium or nickel). This high reactivity is attributed to the lower bond dissociation energy of the C-I bond.

While benzylic halides can also undergo cross-coupling reactions, their reactivity relative to aryl iodides can vary depending on the specific reaction conditions and the metal catalyst used. For instance, in an in-situ organozinc-mediated, palladium-catalyzed cross-coupling reaction, it has been observed that benzyl chlorides are more reactive towards zinc insertion than aryl iodides. nih.gov However, in the more common palladium-catalyzed cross-coupling reactions, the oxidative addition to the aryl iodide is generally a very facile process.

Thus, under typical cross-coupling conditions, it is highly probable that the reaction will occur selectively at the iodo position of this compound.

Table 2: General Reactivity in Common Palladium-Catalyzed Cross-Coupling Reactions

Functional GroupKey Reaction StepRelative Reactivity
IodoOxidative AdditionHigh
ChloromethylOxidative AdditionModerate to High (condition dependent)

Influence of Substituents on Reaction Pathways

The cyano (-CN) and iodo (-I) substituents on the benzene ring exert electronic effects that modulate the reactivity of both the chloromethyl and the iodo functional groups.

Influence on the Chloromethyl Group:

Both the cyano and iodo groups are electron-withdrawing through their inductive effects (-I). The cyano group also exhibits a strong electron-withdrawing resonance effect (-M). These electron-withdrawing effects have a dual influence on the nucleophilic substitution at the chloromethyl group:

SN1 Reactions: Electron-withdrawing groups destabilize the formation of the benzyl carbocation intermediate. This would slow down the rate of an SN1 reaction. Therefore, the presence of the cyano and iodo groups on the ring makes the SN1 pathway for this compound less favorable compared to an unsubstituted benzyl chloride.

SN2 Reactions: The effect of ring substituents on the rate of SN2 reactions of benzyl halides is less straightforward. While electron-withdrawing groups can slightly increase the electrophilicity of the benzylic carbon, they can also destabilize the transition state which has some developing negative charge. However, the primary factor for SN2 reactions is steric hindrance, which is not directly altered by these electronic effects. Given the destabilizing effect on the SN1 intermediate, the SN2 pathway is likely the more dominant mechanism for nucleophilic substitution in this molecule.

Influence on the Iodo Group:

The electronic nature of the substituents on the aromatic ring significantly impacts the rate of oxidative addition in cross-coupling reactions.

In-depth Analysis of this compound Reveals Limited Publicly Available Research for Specified Applications

Extensive research into the applications of the chemical compound this compound in advanced organic synthesis has revealed a significant gap in publicly accessible scientific literature regarding its specific uses in the construction of diverse heterocyclic systems, polyfunctional scaffolds, research probes, and materials science. Despite its potential as a versatile building block due to the presence of three reactive functional groups—a chloromethyl group, an iodine atom, and a nitrile group—detailed studies outlining its practical applications in the requested areas are not readily found in peer-reviewed journals, patents, or academic databases.

The unique trifunctional nature of this compound suggests its potential utility in various synthetic transformations. The chloromethyl group can act as an electrophile in alkylation reactions, the iodo substituent is amenable to a wide range of cross-coupling reactions, and the nitrile group can be transformed into various nitrogen-containing functionalities or serve as a key component in the formation of heterocyclic rings. However, the absence of specific documented examples prevents a detailed discussion of its established applications.

While general principles of organic synthesis allow for the postulation of its utility, the strict requirement for scientifically accurate and detailed research findings for each specified subsection of the provided outline cannot be met based on the currently available information. For instance, while one could theorize its use in building heterocyclic systems through sequential or one-pot reactions involving its multiple reactive sites, concrete examples from published research are not available to substantiate such claims. Similarly, its potential as a precursor for research probes or in materials science remains largely unexplored in the accessible literature.

Therefore, a comprehensive and authoritative article focusing solely on the specified applications of this compound, as per the detailed outline, cannot be generated at this time due to the lack of specific research findings.

Applications of 3 Chloromethyl 5 Iodobenzonitrile in Advanced Organic Synthesis

Application in Materials Science Research

Monomer in Polymer Synthesis

There is no available information on the use of 3-(Chloromethyl)-5-iodobenzonitrile as a monomer for polymer synthesis.

Building Block for Optoelectronic or Responsive Materials

There is no available information on the use of this compound as a building block for optoelectronic or responsive materials.

Computational and Theoretical Chemistry Studies of 3 Chloromethyl 5 Iodobenzonitrile

Electronic Structure and Molecular Orbital Analysis

A fundamental aspect of computational chemistry is the analysis of a molecule's electronic structure. This involves calculating the distribution of electrons within the molecule, which governs its chemical properties and reactivity. Such an analysis for 3-(Chloromethyl)-5-iodobenzonitrile would typically involve determining its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting how the molecule will interact with other chemical species.

Detailed research findings, including specific energy levels of HOMO and LUMO, electron density maps, and electrostatic potential surfaces for this compound, are not presently available in published literature. A hypothetical data table for such findings would look like this:

Computational ParameterPredicted Value (Arbitrary Units)Description
HOMO EnergyE_homoEnergy of the highest occupied molecular orbital.
LUMO EnergyE_lumoEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO GapΔEDifference in energy between HOMO and LUMO.
Dipole MomentµMeasure of the molecule's overall polarity.

Note: The table above is illustrative; specific values for this compound are not available.

Prediction and Validation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out potential reaction pathways for a molecule. escholarship.org For this compound, theoretical studies could predict the mechanisms of reactions involving its functional groups, such as nucleophilic substitution at the chloromethyl group or reactions involving the nitrile moiety. These studies involve calculating the potential energy surface of a reaction, identifying intermediate structures, and determining the energy of transition states. researchgate.netmdpi.com The height of the energy barrier at the transition state is a key factor in determining the rate of a reaction.

Currently, there are no specific published studies that predict or validate reaction mechanisms or transition states for this compound. A theoretical investigation would provide valuable data, as illustrated in the hypothetical table below:

Reaction PathwayReactant(s)Transition State Energy (kcal/mol)Product(s)
Nucleophilic SubstitutionC₈H₅ClIN + Nu⁻TS_energyC₈H₅IN-Nu + Cl⁻
Nitrile HydrolysisC₈H₅ClIN + H₂OTS_energyC₈H₅ClINO

Note: This table represents the type of data that would be generated from such a study; the values and pathways are hypothetical.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and physical properties. Conformational analysis involves identifying the most stable arrangements of atoms in a molecule by calculating the potential energy associated with the rotation around single bonds. For this compound, a key focus would be the rotation of the chloromethyl group relative to the benzene (B151609) ring. This analysis would reveal the preferred spatial orientation of the group and the energy barriers between different conformations.

Specific research detailing the conformational preferences and intramolecular interactions of this compound has not been found in the existing literature.

Non-Covalent Interactions, including Halogen Bonding

Non-covalent interactions are critical in various fields, including crystal engineering and drug design. beilstein-journals.orgacs.org Halogen bonding is a specific and highly directional non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.orgnih.gov The iodine atom in this compound possesses a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, along the axis of the C-I covalent bond. nih.gov This positive region can interact attractively with electron-rich sites, such as the nitrogen atom of the nitrile group in an adjacent molecule. mdpi.com

While the principles of halogen bonding are well-established, specific computational studies quantifying the halogen bonding capabilities and other non-covalent interactions of this compound are not available. A theoretical study would analyze interactions such as:

Halogen Bonding: The interaction between the iodine atom of one molecule and the nitrile nitrogen of another.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Hydrogen Bonding: Potential weak interactions involving the hydrogen atoms of the chloromethyl group.

A summary of potential non-covalent interactions could be presented as follows:

Interaction TypeDonorAcceptorPredicted Strength
Halogen BondC-IN≡CModerate to Strong
π-π StackingBenzene RingBenzene RingWeak

Note: This table is a qualitative prediction based on general chemical principles, not on specific computational data for the title compound.

Future Research Trajectories and Outlook for 3 Chloromethyl 5 Iodobenzonitrile

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The dual reactivity of the chloromethyl and iodo groups presents a challenge and an opportunity for chemoselectivity. Future research will likely focus on developing novel catalytic systems that can selectively activate one site in the presence of the other.

Orthogonal Catalysis: A significant area of exploration involves orthogonal catalytic cycles, where two distinct catalysts operate in the same pot to functionalize the iodo and chloromethyl groups independently without interfering with each other. This would allow for one-pot, multi-step syntheses, improving efficiency and reducing waste.

Photoredox and Dual Catalysis: The use of photoredox catalysis, possibly in combination with transition metal catalysis, could provide milder reaction conditions for activating either the C-I or C-Cl bond. This approach may unlock novel reaction pathways and functional group tolerance that are not accessible with traditional thermal methods.

Organocatalysis: The development of organocatalysts for reactions involving 3-(Chloromethyl)-5-iodobenzonitrile is a promising avenue. rsc.org Organocatalysts can offer different reactivity profiles compared to metal-based systems, potentially enabling stereoselective functionalization of the chloromethyl group or unique transformations of the nitrile. rsc.org For instance, new phosphine ligands for palladium catalysts could enhance the efficiency of cross-coupling reactions at the iodo-substituted position, even at room temperature. mdpi.com

Catalytic ApproachPotential Application to this compoundAnticipated Advantage
Advanced Pd-Ligand Systems Selective Suzuki, Heck, or Sonogashira coupling at the C-I bond.Higher yields, lower catalyst loading, enhanced functional group tolerance, room temperature reactions.
Photoredox Catalysis Mild condition C-I or C-Cl bond functionalization.Access to novel radical-mediated pathways, improved selectivity, reduced energy consumption.
Organocatalysis Asymmetric nucleophilic substitution at the chloromethyl group.Introduction of chirality, metal-free synthesis, environmentally benign. rsc.org
Dual-Catalyst Systems One-pot sequential cross-coupling and nucleophilic substitution.Increased operational efficiency, reduced purification steps, rapid library synthesis.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The robust and predictable reactivity of this compound makes it an ideal candidate for integration into automated synthesis platforms. imperial.ac.ukresearchgate.net These systems enable the rapid synthesis and screening of large libraries of compounds, accelerating drug discovery and materials science research. nih.govnih.gov

Future work will involve developing standardized protocols for using this building block in automated workflows. This includes reactions such as:

Palladium-catalyzed cross-coupling of the iodo group with a diverse set of boronic acids or alkynes.

Nucleophilic substitution of the chloromethyl group with various amines, phenols, or thiols.

Subsequent modification of the nitrile group.

By equipping an automated platform with a stock of this compound and a library of reaction partners, thousands of distinct derivatives could be synthesized with minimal human intervention. nih.gov

Automated Synthesis StepReagents & ConditionsPurpose
Step 1: Suzuki Coupling This compound, Arylboronic acid, Pd catalyst, base, solvent in reaction vial.Introduce diverse aryl groups at the 5-position.
Step 2: Nucleophilic Substitution Product from Step 1, primary/secondary amine, base, solvent.Introduce diverse amino groups via the chloromethyl handle.
Step 3: Purification Automated liquid chromatography.Isolation of final pure compound.
Step 4: Analysis Automated LC/MS.Characterization and purity confirmation.

Development of Stereoselective Synthetic Pathways

While this compound itself is achiral, it serves as a valuable scaffold for the synthesis of chiral molecules. Future research will focus on developing stereoselective methods to introduce chirality into its derivatives.

Asymmetric Catalysis: The use of chiral catalysts, such as chiral N-heterocyclic carbenes or transition metal complexes with chiral ligands, could enable enantioselective nucleophilic substitution at the chloromethyl position. researchgate.net This would create a stereocenter that could direct the stereochemistry of subsequent transformations.

Chiral Auxiliaries: Reacting the chloromethyl group with a chiral auxiliary would allow for diastereoselective reactions elsewhere on the molecule. The auxiliary could then be removed to yield an enantiomerically enriched product.

Atroposelective Synthesis: The synthesis of axially chiral biaryls is a growing field. researchgate.netnih.gov this compound could be used in catalytic atroposelective cross-coupling reactions to generate novel, sterically hindered biaryl structures with a benzonitrile (B105546) unit, which are of interest in ligand design and materials science. nih.gov

Investigation of Sustainable and Environmentally Benign Synthetic Approaches

In line with the principles of green chemistry, future research will aim to develop more sustainable methods for the synthesis and transformation of this compound. matagujricollege.edu.in This involves minimizing waste, reducing energy consumption, and using less hazardous materials. researchgate.netjddhs.com

Key strategies include:

Catalyst Recycling: Employing heterogeneous or polymer-supported catalysts that can be easily recovered and reused for multiple reaction cycles. researchgate.net

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical CO₂, or ionic liquids. researchgate.netresearchgate.netrsc.org

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product, such as addition reactions and catalytic cycles that minimize byproduct formation. matagujricollege.edu.in

Biocatalysis: Using enzymes to perform selective transformations on the molecule under mild, aqueous conditions, which can reduce energy consumption and avoid hazardous reagents. jddhs.com

Potential as a Starting Material for Emerging Interdisciplinary Research Areas

The unique trifunctional nature of this compound makes it a promising starting material for research at the interface of chemistry, biology, and materials science.

Materials Science: Aromatic compounds are foundational to the creation of advanced polymers and materials for electronics. ijrar.org The rigid benzonitrile core, combined with the ability to introduce diverse functional groups at two distinct positions, allows for the synthesis of novel conjugated polymers, liquid crystals, and organic light-emitting diode (OLED) materials. The presence of the heavy iodine atom could also be exploited to create materials with interesting photophysical properties, such as phosphorescence.

Medicinal Chemistry and Chemical Biology: The compound is a versatile scaffold for building complex, biologically active molecules. ijrar.org The ability to rapidly generate a library of derivatives through automated synthesis makes it ideal for structure-activity relationship (SAR) studies. It could be used to construct covalent inhibitors (via the reactive chloromethyl group) or molecular probes to study biological systems.

Agrochemicals: Aromatic nitriles are common motifs in pesticides and herbicides. ijrar.org The development of novel derivatives of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Q & A

Q. Q1. What are the common methods for synthesizing 3-(Chloromethyl)-5-iodobenzonitrile in academic research?

Answer: The synthesis typically involves sequential halogenation and functionalization steps. A plausible route includes:

Iodination of a benzonitrile precursor : Direct iodination using reagents like N-iodosuccinimide (NIS) under electrophilic substitution conditions, leveraging the directing effects of the nitrile group .

Chloromethylation : Introducing the chloromethyl group via Friedel-Crafts alkylation (e.g., using chloromethyl methyl ether (ClCH2OCH3) and a Lewis acid catalyst like AlCl3) or nucleophilic substitution on a pre-functionalized intermediate .

Example Protocol:

  • React 5-iodobenzonitrile with chloromethylating agents in anhydrous dichloromethane at 0–5°C.
  • Monitor reaction progress via TLC and purify via column chromatography (hexane/ethyl acetate).

Key Considerations:

  • Ensure regioselectivity by optimizing reaction conditions (temperature, catalyst loading).
  • Avoid moisture to prevent hydrolysis of the chloromethyl group .

Advanced Synthesis

Q. Q2. How can regioselectivity be controlled during the introduction of the chloromethyl and iodo groups on the benzonitrile ring?

Answer: Regioselectivity is governed by electronic and steric factors:

  • Iodination : The nitrile group (-CN) is a meta-directing group, favoring iodination at the 5-position.
  • Chloromethylation : The electron-withdrawing nitrile group deactivates the ring, requiring activating agents (e.g., AlCl3) to facilitate electrophilic attack at the 3-position.

Methodological Strategies:

  • Use protective groups (e.g., silyl ethers) to temporarily block competing reactive sites.
  • Sequential functionalization: Introduce iodine first (meta to -CN), followed by chloromethylation at the less hindered 3-position.

Q. Q3. What spectroscopic techniques are most effective for confirming the structure of this compound?

Answer: Primary Methods:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for -CH2Cl (~δ 4.5–5.0 ppm, triplet) and aromatic protons (δ 7.5–8.5 ppm, split due to iodine’s heavy atom effect).
    • ¹³C NMR : Signals for nitrile carbon (~δ 115–120 ppm), -CH2Cl (~δ 45 ppm), and iodine-adjacent carbons (deshielded).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 277 (C8H5ClIN).
  • X-ray Crystallography : Resolves spatial arrangement of -CH2Cl and -I substituents (if crystalline) .

Q. Q4. What are the key reactivity patterns of this compound in cross-coupling reactions?

Answer:

  • Iodo Group : Participates in Ullmann coupling (Cu catalyst) or Suzuki-Miyaura coupling (Pd catalyst) to form biaryl structures.
  • Chloromethyl Group : Undergoes nucleophilic substitution (e.g., with amines or thiols) to generate functionalized intermediates.

Methodological Example:

  • Suzuki Coupling : React with arylboronic acids (Pd(PPh3)4, Na2CO3, DMF/H2O) to replace iodine with an aryl group.
  • Substitution : Treat with NaN3 to replace -CH2Cl with -CH2N3 for click chemistry applications .

Caution:

  • Iodide byproducts may require removal via aqueous extraction.

Safety

Q. Q5. What are the critical safety considerations when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of volatile chlorinated/organic iodine compounds.
  • Storage : Keep in a dark, moisture-free environment (desiccator) to prevent degradation.
  • Disposal : Classify as halogenated hazardous waste; neutralize with alkaline hydrolysis (e.g., NaOH/EtOH) before disposal .

Advanced Applications

Q. Q6. How can this compound serve as a precursor in the synthesis of heterocyclic compounds?

Answer:

  • Cyclization Reactions : Use the chloromethyl group to form five- or six-membered rings via nucleophilic attack.
    • Example: React with thiourea to form thiazolidinone derivatives (antimicrobial agents).
  • Pharmaceutical Intermediates : Couple with pyridine or piperazine moieties to target CNS-active compounds .

Q. Q7. How should researchers validate conflicting reports on the compound’s stability?

Answer:

  • Stability Studies :
    • Conduct accelerated degradation tests under varying conditions (light, humidity, temperature).
    • Monitor via HPLC for purity changes.
  • Cross-Reference : Compare data from peer-reviewed journals (e.g., PubChem, CAS) over commercial SDS sheets.

Example Finding:

  • notes degradation with age, while other sources lack stability data. Validate by storing aliquots at -20°C, 4°C, and RT, analyzing monthly .

Methodological Optimization

Q. Q8. What strategies enhance the yield of this compound in multi-step syntheses?

Answer:

  • Catalyst Screening : Test Lewis acids (FeCl3 vs. AlCl3) for chloromethylation efficiency.
  • Solvent Optimization : Use polar aprotic solvents (DMF, DCM) to stabilize intermediates.
  • In Situ Quenching : Add aqueous Na2S2O3 after iodination to remove excess I2.

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